molecular formula C13H11BrN2O B2624857 N-(5-Bromo-4-methylpyridin-2-YL)benzamide CAS No. 1260682-71-0

N-(5-Bromo-4-methylpyridin-2-YL)benzamide

Cat. No.: B2624857
CAS No.: 1260682-71-0
M. Wt: 291.148
InChI Key: YTFCXELSXMMSOZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methylpyridin-2-YL)benzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide moiety attached to a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methylpyridin-2-YL)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methylpyridin-3-amine and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-methylpyridin-3-amine is reacted with benzoyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methylpyridin-2-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-(5-Bromo-4-methylpyridin-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methylpyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-4-methylpyridin-2-YL)benzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its specific substitution pattern also imparts distinct electronic properties, which can be exploited in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-7-12(15-8-11(9)14)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFCXELSXMMSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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